L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate
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Overview
Description
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate, commonly known as Pro-His, is a dipeptide molecule with potential applications in various scientific research fields. It is synthesized through a chemical process and has unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Pro-His is not fully understood, but it is believed to work by activating certain signaling pathways in cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. Pro-His has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical And Physiological Effects
Pro-His has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to improve glucose tolerance and insulin sensitivity in animal studies. Pro-His has been shown to increase the expression of genes involved in mitochondrial biogenesis and improve mitochondrial function.
Advantages And Limitations For Lab Experiments
Pro-His has several advantages for lab experiments, including its stability and solubility in water. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of Pro-His is its potential toxicity at high concentrations. It is important to use appropriate safety precautions when handling Pro-His in lab experiments.
Future Directions
There are several potential future directions for research on Pro-His. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Pro-His could also be studied for its potential use in improving mitochondrial function and treating mitochondrial disorders. Additionally, further research could be done to better understand the mechanism of action of Pro-His and its effects on cellular signaling pathways.
Synthesis Methods
Pro-His is synthesized through a chemical process involving the reaction of L-histidine and L-proline. The reaction is catalyzed by the enzyme prolyl-tRNA synthetase, which adds the proline amino acid to the tRNA molecule. The resulting molecule is then coupled with L-histidine to form Pro-His. This process is commonly used in the synthesis of dipeptide molecules and is relatively simple and efficient.
Scientific Research Applications
Pro-His has potential applications in various scientific research fields, including biochemistry, pharmacology, and physiology. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Pro-His has also been studied for its antioxidant and anti-inflammatory properties.
properties
CAS RN |
128111-67-1 |
---|---|
Product Name |
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate |
Molecular Formula |
C17H23N7O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11+,12+/m1/s1 |
InChI Key |
LQZAIAZUDWIVPM-WOPDTQHZSA-N |
Isomeric SMILES |
CN1C(=O)C[C@@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Other CAS RN |
128111-67-1 |
synonyms |
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl )-L-histidyl-, (R)-, hydrate |
Origin of Product |
United States |
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